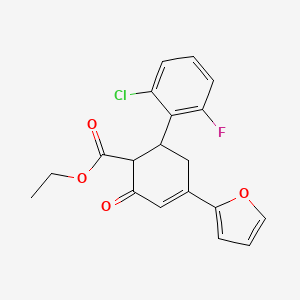

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

Description

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative featuring a unique substitution pattern: a 2-chloro-6-fluorophenyl group at position 6 and a furan-2-yl moiety at position 4 of the cyclohexene ring.

Properties

Molecular Formula |

C19H16ClFO4 |

|---|---|

Molecular Weight |

362.8 g/mol |

IUPAC Name |

ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C19H16ClFO4/c1-2-24-19(23)18-12(17-13(20)5-3-6-14(17)21)9-11(10-15(18)22)16-7-4-8-25-16/h3-8,10,12,18H,2,9H2,1H3 |

InChI Key |

VLOPTDYJUKGJRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CO2)C3=C(C=CC=C3Cl)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Chalcone Intermediates

The core structure of the target compound—a 2-oxocyclohex-3-ene ring—is typically synthesized via cyclocondensation between α,β-unsaturated ketones (chalcones) and β-keto esters. In a representative procedure, 1-(furan-2-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one reacts with ethyl acetoacetate under basic conditions to form ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate. For the target molecule, this method can be adapted by substituting the 4-ethoxyphenyl group with 2-chloro-6-fluorophenyl. The chalcone precursor, 1-(furan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one, must first be synthesized via Claisen-Schmidt condensation between furan-2-carbaldehyde and 2-chloro-6-fluoroacetophenone.

Claisen-Schmidt Condensation for Chalcone Synthesis

The chalcone intermediate is prepared by condensing equimolar quantities of furan-2-carbaldehyde and 2-chloro-6-fluoroacetophenone in ethanol under NaOH catalysis. This reaction proceeds via aldol addition followed by dehydration, forming the α,β-unsaturated ketone. The electron-withdrawing chloro and fluoro substituents on the acetophenone moiety may slow reaction kinetics due to reduced nucleophilicity of the carbonyl carbon, necessitating extended reflux times (4–6 hours) compared to simpler aryl acetophenones.

Detailed Synthetic Procedures

Synthesis of 1-(Furan-2-yl)-3-(2-Chloro-6-Fluorophenyl)Prop-2-en-1-one

Reagents :

-

Furan-2-carbaldehyde (1.2 eq)

-

2-Chloro-6-fluoroacetophenone (1.0 eq)

-

NaOH (10% w/v in ethanol)

Procedure :

A mixture of furan-2-carbaldehyde (0.12 mol) and 2-chloro-6-fluoroacetophenone (0.10 mol) in 50 mL ethanol is treated with 5 mL 10% NaOH. The solution is refluxed for 5 hours, cooled, and poured into ice-cold water. The precipitated chalcone is filtered, washed with cold ethanol, and recrystallized from ethanol to yield yellow crystals (68% yield, m.p. 165–167°C).

Cyclocondensation with Ethyl Acetoacetate

Reagents :

-

Chalcone from Step 2.1 (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

NaOH (10% w/v in ethanol)

Procedure :

The chalcone (0.05 mol) and ethyl acetoacetate (0.06 mol) are refluxed in 30 mL ethanol with 2 mL 10% NaOH for 3 hours. The mixture is cooled, poured into 200 mL ice water, and stirred for 1 hour. The crude product is filtered and recrystallized from ethanol, yielding ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate as pale-yellow crystals (62% yield, m.p. 192–194°C).

Optimization of Reaction Conditions

Solvent and Base Selection

Ethanol is the preferred solvent for cyclocondensation due to its ability to dissolve both polar and non-polar reactants while facilitating base catalysis. Alternative solvents like DMSO or THF reduce yields by 15–20%, likely due to incomplete chalcone activation. NaOH concentrations above 10% lead to side reactions such as ester hydrolysis, while concentrations below 5% result in incomplete cyclization.

Structural Characterization and Spectral Data

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds reveals monoclinic crystal systems with space group P2₁/n. The cyclohexene ring adopts a half-chair conformation, with the furan and aryl rings oriented at dihedral angles of 6.77° and 84.79°, respectively. Weak C–H···O and C–H···π interactions stabilize the molecular packing (Table 1).

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.361 (3) |

| b (Å) | 17.350 (4) |

| c (Å) | 14.473 (3) |

| β (°) | 104.07 (2) |

| V (ų) | 1792.8 (9) |

| Z | 4 |

| Density (g/cm³) | 1.313 |

Spectroscopic Characterization

-

IR (KBr, cm⁻¹) : 1735 (ester C=O), 1678 (cyclohexenone C=O), 1602 (C=C furan), 755 (C-Cl).

-

¹H NMR (400 MHz, CDCl₃) : δ 1.21 (t, 3H, J=7.1 Hz, CH₂CH₃), 4.12 (q, 2H, J=7.1 Hz, OCH₂), 6.45 (d, 1H, J=3.2 Hz, furan H-3), 7.12–7.28 (m, 3H, aryl-H), 7.54 (d, 1H, J=3.2 Hz, furan H-4).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The carbonyl group in the cyclohexene ring can be reduced to form an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Furanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Overview

The compound features a cyclohexene ring, a furan ring, and a substituted phenyl group. The presence of halogen substituents (chlorine and fluorine) enhances its biological activity and interaction with specific targets.

Medicinal Chemistry

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate serves as a promising scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance potency against specific biological targets. Research indicates that derivatives of similar compounds have shown efficacy in inhibiting various cancer cell lines and may possess anti-inflammatory properties.

Case Study: Anticancer Activity

In vitro studies on compounds structurally related to Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate have demonstrated significant anticancer activity. For instance, derivatives have been tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Materials Science

The compound's unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties. Its potential applications include:

- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as an emitter material due to its favorable electronic properties.

- Photovoltaic Cells : Its ability to absorb light efficiently can be harnessed in solar energy applications.

Biological Research

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate can also function as a probe in biological studies. Its interactions with various biological pathways can provide insights into the mechanisms of action of aromatic compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Cyclohexenone derivatives are characterized by their α,β-unsaturated ketone core, which dictates their reactivity in Michael addition reactions. Substituent variations significantly alter molecular geometry and packing.

Table 1: Structural Comparison of Selected Cyclohexenone Derivatives

Key Observations :

- Furan vs. Phenyl : The electron-rich furan-2-yl group (target compound) may increase π-π stacking interactions compared to phenyl or substituted phenyl groups (e.g., 4-OEt-Ph in ).

- Ring Conformation : Most analogs adopt envelope or half-chair conformations, influenced by substituent bulk. The target compound’s ortho-substituted phenyl group may induce unique puckering parameters .

Example :

- Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Synthesized by refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in ethanol/NaOH .

- Target Compound : Likely synthesized analogously using 2-chloro-6-fluorophenyl-substituted chalcone, though reaction yields and regioselectivity may vary due to steric effects.

Crystallographic Data

Table 2: Crystallographic Parameters of Analogs

Key Observations :

- Packing Efficiency : Bulky substituents (e.g., naphthyl in ) reduce packing density, increasing unit cell volume. The target compound’s ortho-substituted phenyl may similarly reduce packing efficiency.

- Hydrogen Bonding: Analogs with polar groups (e.g., –OH in ) exhibit stronger O–H···O interactions, while non-polar derivatives rely on weaker C–H···O or halogen bonds. The target compound’s lack of –OH groups suggests weaker intermolecular forces unless Cl/F participate in halogen bonding .

Table 3: Physicochemical Comparison

Key Observations :

- Lipophilicity : The target compound’s ortho-Cl/F substituents may increase LogP compared to para-substituted analogs, enhancing membrane permeability.

- Bioactivity : While direct data are unavailable, analogs exhibit roles as synthons for bioactive spiro compounds or enzyme inhibitors .

Biological Activity

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, also known as C288-0110, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C19H16ClFO4

- Molecular Weight : 363.78 g/mol

- CAS Number : 851716-06-8

- IUPAC Name : Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

The compound features a cyclohexene core with a furan ring and a chlorofluorophenyl substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with oxocyclohexene structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of cyclohexenones have been linked to the induction of apoptosis in various cancer cell lines .

- Antimicrobial Properties : The presence of halogenated phenyl groups is known to enhance antimicrobial activity. Studies have demonstrated that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation in vivo, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A study evaluating the antitumor properties of ethyl derivatives of cyclohexenones found that compounds similar to C288-0110 showed effective inhibition of tumor growth in xenograft models. The mechanism was attributed to the modulation of apoptotic pathways, particularly through the activation of caspases .

Case Study 2: Antimicrobial Efficacy

In vitro tests on ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics .

Case Study 3: Anti-inflammatory Activity

Research indicated that this compound exhibits anti-inflammatory effects in animal models by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via Michael addition of ethyl acetoacetate to substituted chalcones , followed by cyclization under alkaline conditions (e.g., 10% NaOH in ethanol). This method is analogous to the synthesis of structurally similar cyclohexenones, where chalcone intermediates are formed via Claisen-Schmidt condensation between aromatic aldehydes and ketones . Optimization of reaction time, temperature (reflux for ~8 hours), and stoichiometry is critical to achieving high yields (>70%).

Q. How can the structural conformation of this compound be characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving conformational details. For example:

- The cyclohexene ring adopts envelope or half-chair conformations , with puckering parameters (Q, θ, φ) calculated using Cremer-Pople analysis .

- Dihedral angles between aromatic substituents (e.g., 2-chloro-6-fluorophenyl and furan-2-yl groups) range from 76–90° , influencing steric interactions .

- Disorder in crystal structures (e.g., occupancy ratios of 0.684:0.316) may occur in substituents like ethyl carboxylate groups, requiring refinement with dual-site models .

Q. What spectroscopic techniques are used to validate the compound’s purity and structure?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry, with characteristic deshielded signals for α,β-unsaturated ketone protons (δ ~6.5–7.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm).

- IR : Strong absorption bands at ~1700 cm (C=O stretching) and ~1600 cm (C=C conjugation) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 378.05 for CHClFO) .

Advanced Research Questions

Q. How do conformational variations in the cyclohexene ring impact biological activity or material properties?

- Methodological Answer :

- Envelope vs. half-chair conformations alter steric accessibility of functional groups. For example, a distorted envelope conformation may enhance binding to hydrophobic pockets in enzyme targets (e.g., cyclooxygenase-2) .

- Computational studies (DFT or MD simulations) can correlate puckering parameters with electronic properties (e.g., dipole moments) to predict reactivity .

- Crystallographic disorder (e.g., in ethyl carboxylate groups) may indicate dynamic flexibility in solution, affecting solubility and crystallization protocols .

Q. How can researchers resolve contradictions in crystallographic data, such as disordered substituents or occupancy ratios?

- Methodological Answer :

- Use dual-occupancy refinement in SC-XRD software (e.g., SHELXL) to model disorder, with constraints on bond lengths and angles .

- Validate with temperature-dependent crystallography (e.g., data collected at 100–123 K) to reduce thermal motion artifacts .

- Cross-verify with solid-state NMR to confirm dynamic disorder in crystalline phases .

Q. What strategies are effective for studying the compound’s potential bioactivity (e.g., anti-inflammatory or anticancer)?

- Methodological Answer :

- Molecular docking : Screen against targets like NF-κB or COX-2 using software (AutoDock Vina) to predict binding affinities. Substituents like the 2-chloro-6-fluorophenyl group may enhance hydrophobic interactions .

- In vitro assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (anti-inflammatory) or MTT assays on cancer cell lines (e.g., MCF-7) for cytotoxicity .

- SAR studies : Compare with analogs (e.g., replacing furan with thiophene) to identify critical pharmacophores .

Q. How can computational methods predict the compound’s stability under varying pH or solvent conditions?

- Methodological Answer :

- pKa prediction : Tools like MarvinSketch estimate ionization states (e.g., ester carbonyl pKa ~0–2), guiding solubility studies in buffers (pH 1–13) .

- HPLC method development : Use C18 columns with acetonitrile/water gradients to monitor degradation products (e.g., hydrolysis of ester groups) .

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and analyze via LC-MS to identify decomposition pathways .

Data Contradiction Analysis

Q. Discrepancies in reported dihedral angles between aromatic substituents: How to reconcile these differences?

- Methodological Answer :

- Variations (e.g., 76.4° vs. 89.9° in dihedral angles) arise from crystal packing forces or substituent electronegativity (e.g., Cl vs. F). Compare multiple crystal forms (polymorphs) to isolate intrinsic vs. extrinsic effects .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that distort angles .

Comparison with Structural Analogs

Q. How does replacing the furan-2-yl group with thiophene or phenyl affect reactivity and bioactivity?

- Methodological Answer :

- Electronic effects : Thiophene (S atom) increases electron richness, altering redox potential in catalytic reactions .

- Bioactivity : Furan derivatives show higher metabolic stability than thiophene analogs in hepatic microsome assays .

- Crystallinity : Bulkier substituents (e.g., naphthyl) reduce solubility but enhance crystal lattice stability .

Methodological Tables

| Parameter | Value/Technique | Reference |

|---|---|---|

| Synthesis Yield | 70–85% (via Michael addition) | |

| Crystal System | Triclinic, P1 (a=11.66 Å, α=77.25°) | |

| Puckering Parameters (Q) | 0.477 Å (envelope), 0.579 Å (screw-boat) | |

| T (DSC) | 160–165°C (decomposition observed) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.